Odor Threshold Comparison: 4,5-Dimethylthiazole vs. Typical Thiazole Flavor Compounds
4,5-Dimethylthiazole exhibits a reported odor threshold of approximately 5 ppb in aqueous systems, enabling significant aromatic impact at low usage levels [1]. This threshold is substantially lower than that reported for many structurally related thiazoles used in flavor applications, including 2-acetylthiazole (odor threshold ~10 ppb) and 4-methyl-5-vinylthiazole (~100 ppb), supporting its potent flavor contribution in Maillard reaction systems [2].
| Evidence Dimension | Odor detection threshold (aqueous) |
|---|---|
| Target Compound Data | ~5 ppb |
| Comparator Or Baseline | 2-Acetylthiazole: ~10 ppb; 4-Methyl-5-vinylthiazole: ~100 ppb |
| Quantified Difference | ~2-fold lower than 2-acetylthiazole; ~20-fold lower than 4-methyl-5-vinylthiazole |
| Conditions | Aqueous sensory evaluation systems; flavor compound threshold databases |
Why This Matters
Lower odor threshold translates to reduced usage levels for equivalent flavor impact, improving cost-efficiency in flavor formulation.
- [1] NBInno. Unlock Savory Flavors: The Role of 4,5-Dimethylthiazole in Food and Fragrance. Technical product profile. View Source
- [2] Flavor and Extract Manufacturers Association (FEMA). Thiazole compound odor threshold database. View Source
